Ombuoside

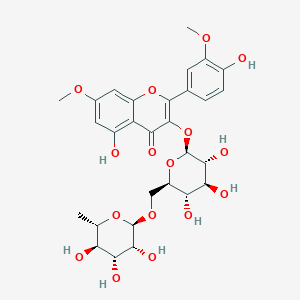

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20188-85-6 |

|---|---|

Molekularformel |

C29H34O16 |

Molekulargewicht |

638.6 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI-Schlüssel |

JUIYKRQGQJORHH-BDAFLREQSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Andere CAS-Nummern |

64527-08-8 |

Verwandte CAS-Nummern |

64527-08-8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ombuoside: Pharmacokinetic Profiling & Bioavailability Assessment Strategies

This guide serves as a technical blueprint for the pharmacokinetic (PK) profiling and bioavailability assessment of Ombuoside (7,4'-di-O-methylrutin). Given the scarcity of direct public PK data for this specific glycoside, this protocol synthesizes established methodologies for structurally homologous flavonoid rutinosides (e.g., Rutin, Hesperidin) with the specific physicochemical constraints of the methylated aglycone, Ombuin .

Executive Summary

Ombuoside (

The Pharmacokinetic Challenge: The absorption of Ombuoside is rate-limited by microbial hydrolysis . It acts as a prodrug, requiring deglycosylation by colonic microflora to release the lipophilic aglycone, Ombuin, which is then absorbed. Therefore, any PK study must monitor both the parent glycoside (often negligible in plasma) and the bioactive aglycone (and its glucuronides).

Physicochemical Profile & Analytical Targets[1][2][3][4][5][6][7]

Before initiating in vivo studies, the analyte profile must be defined.

| Parameter | Ombuoside (Parent) | Ombuin (Aglycone/Metabolite) |

| Structure | 7,4'-di-O-methylquercetin-3-rutinoside | 7,4'-di-O-methylquercetin |

| MW | 638.6 g/mol | 330.3 g/mol |

| LogP (Predicted) | ~0.5 (Low Permeability) | ~2.8 (Moderate Permeability) |

| Primary Matrix | Gut Lumen (Unabsorbed) | Plasma (Absorbed Species) |

| Detection Mode | LC-MS/MS (ESI Negative) | LC-MS/MS (ESI Negative) |

Metabolic Fate & Mechanism of Absorption

Understanding the metabolic pathway is critical for selecting the correct plasma analytes. Ombuoside cannot be absorbed intact in the small intestine due to the rutinoside sugar moiety.[1]

Mechanism:

-

Ingestion: Ombuoside passes through the stomach and small intestine largely unchanged.

-

Hydrolysis: In the colon, microbiota-secreted

-L-rhamnosidases and -

Absorption: Ombuin is absorbed into enterocytes.

-

Phase II Metabolism: Ombuin undergoes rapid glucuronidation and sulfation in the liver (First-Pass Effect).

-

Circulation: The major circulating species are likely Ombuin-glucuronides or Ombuin-sulfates , not free Ombuin.

Visualization: Metabolic Pathway

Figure 1: The obligatory metabolic activation of Ombuoside. Note that the parent compound is rarely detected in systemic circulation.

Analytical Protocol: LC-MS/MS Method Development

To accurately quantify bioavailability, a sensitive UPLC-MS/MS method is required.[2]

Instrumentation & Conditions[5][9][10]

-

System: UPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex Triple Quad).

-

Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (ACN).

-

-

Gradient: 10% B to 90% B over 5 minutes.

MS/MS Transitions (ESI Negative Mode)

Since commercial standards for metabolites may be unavailable, use Enzymatic Hydrolysis (Glucuronidase/Sulfatase) on plasma samples to convert conjugates back to Ombuin for total aglycone quantification.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Ombuoside | 637.2 | 329.1 (Aglycone) | 40 | 35 |

| Ombuin | 329.1 | 314.1 ( | 35 | 25 |

| Ombuin (Qual) | 329.1 | 299.1 ( | 35 | 30 |

| IS (Rutin) | 609.1 | 300.0 (Quercetin) | 40 | 35 |

Critical Validating Step: Perform a fragmentation scan on the pure standard of Ombuoside to confirm the 637.2 -> 329.1 transition. The loss of 308 Da corresponds to the neutral loss of the rutinose moiety.

In Vivo Pharmacokinetic Study Protocol

This protocol is designed for a rodent model (Sprague-Dawley Rats) to determine Absolute Bioavailability (

Experimental Groups

-

Group A (IV Bolus): Ombuoside dissolved in DMSO:PEG400:Saline (5:40:55). Dose: 2 mg/kg.

-

Purpose: Define clearance (

) and Volume of Distribution (

-

-

Group B (Oral Gavage): Ombuoside suspended in 0.5% CMC-Na. Dose: 20–50 mg/kg.

-

Purpose: Determine absorption profile (

,

-

Blood Sampling Schedule

Due to the "double-peak" phenomenon often seen with enterohepatic recycling of flavonoids, sampling must extend to 24-48 hours.

-

Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 h.

-

Matrix: Plasma (heparinized). Centrifuge at 4°C, 3000xg for 10 min. Store at -80°C.

Sample Preparation (Protein Precipitation)

-

Thaw plasma on ice.

-

Add 50 µL plasma + 10 µL Internal Standard (Rutin or Hesperidin).

-

Hydrolysis Step (Optional but Recommended): Add

-glucuronidase/sulfatase in acetate buffer (pH 5.0). Incubate at 37°C for 45 mins. This allows quantification of "Total Ombuin". -

Add 150 µL cold Acetonitrile to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10 min, 12,000 rpm).

-

Inject supernatant into UPLC-MS/MS.

Data Analysis & Bioavailability Calculation

Non-Compartmental Analysis (NCA)

Use software like WinNonlin or Phoenix to calculate:

- : Maximum plasma concentration.

-

: Time to reach

- : Area under the curve (trapezoidal rule).

- : Elimination half-life.[3][2]

Absolute Bioavailability ( )

Workflow Visualization

Figure 2: Step-by-step workflow for the pharmacokinetic evaluation.

Bioavailability Enhancement Strategies

If (as expected) Ombuoside shows

-

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

-

Rationale: Ombuoside is lipophilic enough in its aglycone form but the glycoside is bulky. SNEDDS can protect the glycoside from hydrolysis or enhance the solubility of the aglycone post-hydrolysis.

-

-

Phytosome Complexation:

-

Rationale: Complexing Ombuoside with phosphatidylcholine can enhance membrane permeability, potentially allowing absorption of the intact glycoside via pinocytosis, bypassing the requirement for microbial hydrolysis.

-

-

Nanocrystals:

-

Rationale: Increasing surface area to improve dissolution rate, which is often the rate-limiting step for flavonoids.

-

References

-

PubChem. (2025). Ombuoside Compound Summary. National Library of Medicine. [Link]

-

Cai, X., et al. (2010). Bioavailability of Quercetin: Problems and Promises. Current Medicinal Chemistry. [Link]

-

Murota, K., et al. (2018). Metabolic Diversity of Dietary Flavonoids and Their Bioavailability. Nutrients. [Link][2]

-

Chen, G., et al. (2011). Pharmacokinetic study of rutin and quercetin in rats after oral administration of total flavones of mulberry leaf extract. Revista Brasileira de Farmacognosia. [Link]

-

Gao, S., et al. (2013). Highly Variable Pharmacokinetics of Herbal Products: Causes and Solutions. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Ombuoside in Plant Extracts

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ombuoside in plant extracts. Ombuoside, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants, including Gynostemma pentaphyllum. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and reproducible analytical procedure for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction: The Significance of Ombuoside Quantification

Ombuoside (7,4'-di-O-methylquercetin-3-O-beta-rutinoside) is a flavonoid that has been identified in several plant species, including Gynostemma pentaphyllum and Stevia triflora.[4][5] Flavonoids are a large class of plant secondary metabolites known for their diverse pharmacological activities, and Ombuoside itself has demonstrated significant antioxidant properties.[4][6] Accurate quantification of Ombuoside in plant extracts is crucial for the quality control of herbal raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development.[7]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex plant matrices due to its high resolution, sensitivity, and reproducibility.[7] This application note details a robust HPLC method specifically validated for Ombuoside, ensuring the integrity and reliability of quantitative results.

Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (4-decimal place).

-

pH meter.

-

Sonication bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PVDF or PTFE).

-

-

Chemicals and Reagents:

-

Ombuoside reference standard (purity ≥98%).[8]

-

HPLC grade methanol.

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Formic acid (analytical grade).

-

-

Chromatographic Column:

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ombuoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 3 µg/mL to 800 µg/mL. These solutions will be used to construct the calibration curve.

Preparation of Plant Extract Samples

The following is a general procedure for the extraction of Ombuoside from plant material. The specific parameters may need to be optimized depending on the plant matrix.

-

Drying and Grinding: Dry the plant material (e.g., leaves of Gynostemma pentaphyllum) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it into a flask. Add 50 mL of methanol and extract using sonication for 30-60 minutes. Alternatively, maceration or Soxhlet extraction can be employed.[11]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The extraction process can be repeated two more times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Sample Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 10 mL) to achieve a concentration within the linear range of the method.

-

Final Filtration: Before injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Chromatographic Conditions

The following HPLC conditions have been validated for the quantification of Ombuoside:[9][10]

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic: Methanol:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 355 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Rationale for Parameter Selection:

-

C18 Column: A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like flavonoid glycosides.

-

Isocratic Elution: The use of a simple isocratic mobile phase of methanol and water simplifies the method, improves reproducibility, and reduces run time compared to a gradient elution.

-

Detection Wavelength: The selection of 355 nm for UV detection is based on the absorption maximum for Ombuoside, ensuring high sensitivity.[9][10] Flavonoids typically exhibit strong UV absorbance in the ranges of 240-280 nm and 300-380 nm.[12]

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for Ombuoside should be well-resolved from other components in the plant extract matrix. Peak purity analysis should confirm no co-eluting impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | 3 - 800 µg/mL |

| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0%. |

| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). |

A study on a similar HPLC method for Ombuoside demonstrated a linearity with a correlation coefficient of 0.999, a recovery of 100.7%, and a relative standard deviation (RSD) of 1.4%, indicating the method's high accuracy and precision.[9] The limit of determination was found to be 0.12 mg L⁻¹ (0.12 µg/mL).[9]

Quantification of Ombuoside

-

System Suitability: Before starting the analysis, inject a working standard solution (e.g., 50 µg/mL) six times to check the system suitability. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Calibration Curve: Inject the series of working standard solutions in triplicate. Plot a calibration curve of the average peak area versus the concentration of Ombuoside. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

-

Calculation: The concentration of Ombuoside in the plant extract sample can be calculated using the regression equation from the calibration curve. The final content of Ombuoside in the original plant material is typically expressed as milligrams per gram (mg/g) of the dried plant material, taking into account the initial weight of the plant material and the dilution factors during sample preparation.

Formula for Calculation:

Content (mg/g) = (C × V × D) / W

Where:

-

C = Concentration of Ombuoside in the sample solution (mg/mL) obtained from the calibration curve.

-

V = Final volume of the reconstituted extract (mL).

-

D = Dilution factor (if any).

-

W = Weight of the powdered plant material taken for extraction (g).

Conclusion

The HPLC method described in this application note is a simple, accurate, precise, and reliable method for the quantification of Ombuoside in plant extracts. The isocratic elution with a C18 column and UV detection at 355 nm provides excellent separation and sensitivity. The method has been validated according to ICH guidelines, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

References

-

Zhang, X., et al. (2017). Separation and Purification of Ombuoside from Gynostemma Pentaphyllum by Microwave-Assisted Extraction Coupled with High-Speed Counter-current Chromatography. Journal of Chromatographic Science, 55(1), 70-74. [Link]

-

Oxford Academic. (2016). Separation and Purification of Ombuoside from Gynostemma Pentaphyllum by Microwave- Assisted Extraction Coupled with High. [Link]

-

ResearchGate. (2025). Separation and Purification of Ombuoside from Gynostemma Pentaphyllum by Microwave-Assisted Extraction Coupled with High-Speed Counter-current Chromatography. [Link]

-

MDPI. (2023). Chemical Constituents, Antioxidant, and α-Glucosidase Inhibitory Activities of Different Fermented Gynostemma Pentaphyllum Leaves and Untargeted Metabolomic Measurement of the Metabolite Variation. [Link]

-

MDPI. (2023). Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents. [Link]

-

PubChem. (2026). Ombuoside. [Link]

-

ResearchGate. (2025). Isolation, Identification and Antimicrobial Activity of Ombuoside from Stevia triflora. [Link]

-

BioCrick. Ombuoside. [Link]

-

SciELO. (1999). HPLC analysis of flavonoids in Eupatorium littorale. [Link]

-

LinkedIn. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. [Link]

-

ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids? [Link]

-

PubChemLite. Ombuoside (C29H34O16). [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Austin Publishing Group. (2014). Importance of HPLC in Analysis of Plants Extracts. [Link]

-

PMC. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

Chemguide. UV-visible absorption spectra. [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy. [Link]

Sources

- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Constituents, Antioxidant, and α-Glucosidase Inhibitory Activities of Different Fermented Gynostemma Pentaphyllum Leaves and Untargeted Metabolomic Measurement of the Metabolite Variation [mdpi.com]

Ombuoside Application Notes and Protocols for PC12 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Neurotrophic Potential of Ombuoside in a PC12 Cell Model

Ombuoside, a flavonoid glycoside, has garnered interest within the neuroscience community for its potential neuroprotective and neurotrophic properties. Flavonoids, as a class of phytochemicals, are recognized for their antioxidant and anti-inflammatory activities, which are crucial in combating the cellular stressors implicated in neurodegenerative diseases.[1][2] The PC12 cell line, derived from a rat pheochromocytoma, serves as an exemplary in vitro model for neurobiological research.[3][4] These cells, upon stimulation with nerve growth factor (NGF), cease proliferation and differentiate into sympathetic neuron-like cells, exhibiting neurite outgrowth and other neuronal characteristics.[5][6] This makes them a valuable tool for screening compounds that may promote neuronal survival, differentiation, and regeneration.

This document provides a comprehensive guide for the treatment of PC12 cells with ombuoside. It details the necessary protocols for cell culture, ombuoside preparation and application, and subsequent evaluation of its effects on cell viability and neurite extension. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) |

| PC12 Cell Line | ATCC | CRL-1721 |

| Ombuoside | Sigma-Aldrich | SMB00204 |

| RPMI 1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Horse Serum (HS) | Gibco | 16050122 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Collagen Type IV, Rat Tail | Corning | 354233 |

| Nerve Growth Factor (NGF) | R&D Systems | 256-GF |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Poly-L-lysine (PLL) | Sigma-Aldrich | P4707 |

PC12 Cell Culture Protocol

Rationale for Adherent Culture on Coated Surfaces

PC12 cells are weakly adherent and tend to grow in suspension as small clusters.[7][8] To facilitate microscopic analysis of morphological changes, such as neurite outgrowth, it is essential to culture them as a monolayer. This is achieved by coating culture vessels with an extracellular matrix component like collagen type IV or poly-L-lysine (PLL), which promotes cell attachment.[9][10]

Step-by-Step PC12 Cell Culture

-

Coating Culture Vessels:

-

Aseptically coat tissue culture plates or flasks with either collagen type IV (diluted to 50 µg/mL in sterile PBS) or 0.01% poly-L-lysine solution.[9][10]

-

Incubate for at least 1 hour at 37°C or overnight at room temperature in a sterile environment.

-

Aspirate the coating solution and allow the vessels to dry completely before use.

-

-

Media Preparation:

-

Thawing and Plating:

-

Rapidly thaw a frozen vial of PC12 cells in a 37°C water bath.[3][4]

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 180-225 xg for 5-8 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells onto the coated culture vessels at a seeding density of 1 x 10^4 cells/cm².[7]

-

-

Maintenance and Passaging:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Change the medium every 2-3 days.[9]

-

When cells reach 70-80% confluency, they can be passaged.

-

To detach the cells, gently aspirate the medium and wash with PBS.

-

Incubate with a minimal volume of 0.05% Trypsin-EDTA for 2-3 minutes at 37°C.[8] Alternatively, for suspension cultures, cells can be dislodged by pipetting with fresh medium.[7]

-

Neutralize the trypsin with complete growth medium and centrifuge as before.

-

Resuspend the cells and re-plate at a subcultivation ratio of 1:3 to 1:6.[8]

-

Ombuoside Treatment Protocol

Rationale for Dose-Response and Time-Course Studies

To determine the optimal concentration and duration of ombuoside treatment, it is crucial to perform dose-response and time-course experiments. Previous studies have shown that ombuoside can increase intracellular dopamine levels in PC12 cells at concentrations of 1, 5, and 10 µM over a period of 1 to 24 hours.[11] It is also important to establish a concentration range that is non-toxic to the cells.[11]

Step-by-Step Ombuoside Treatment

-

Stock Solution Preparation:

-

Prepare a stock solution of ombuoside in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Cell Seeding for Experiments:

-

Ombuoside Treatment:

-

Allow the cells to adhere and stabilize for 24 hours after seeding.

-

Prepare serial dilutions of ombuoside in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest ombuoside concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of ombuoside.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Evaluation of Ombuoside's Effects

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

-

After the ombuoside treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[12]

-

Incubate the plate for 2-4 hours at 37°C.[12]

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[12][15]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Neurite Outgrowth Assay

This assay quantifies the morphological differentiation of PC12 cells into a neuronal phenotype.

Protocol:

-

Seed PC12 cells at a low density (e.g., 1 x 10^4 cells/well) in coated chamber slides or multi-well plates.[10]

-

After 24 hours, replace the medium with a differentiation medium (e.g., RPMI 1640 with 1% horse serum) containing a sub-optimal concentration of NGF (e.g., 25-50 ng/mL) and the desired concentrations of ombuoside.[5][10]

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a neuronal marker such as βIII-tubulin to visualize neurites.[10]

-

Capture images using a microscope.

-

Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[10][16]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Ombuoside Treatment

Caption: Workflow for Ombuoside Treatment of PC12 Cells.

Putative Signaling Pathway of Ombuoside in PC12 Cells

Ombuoside has been shown to increase dopamine biosynthesis in PC12 cells by increasing the phosphorylation of tyrosine hydroxylase (TH) and cyclic AMP-response element binding protein (CREB).[11] This suggests an activation of the cAMP-PKA-CREB pathway.

Sources

- 1. Exploring the neuroprotective benefits of phytochemicals extracted from indigenous edible fruits in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. researchgate.net [researchgate.net]

- 5. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]

- 7. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 8. PC-12. Culture Collections [culturecollections.org.uk]

- 9. PC12 cell protocols [whitelabs.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. atcc.org [atcc.org]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

Application Note: High-Precision Determination of Ombuoside MIC against Staphylococcus aureus

Abstract & Scope

The determination of Minimum Inhibitory Concentration (MIC) for lipophilic flavonoid glycosides like Ombuoside presents unique challenges not covered in standard antibiotic protocols. Unlike hydrophilic drugs (e.g., Vancomycin), Ombuoside requires precise solvent management to prevent precipitation in aqueous media while avoiding solvent-induced cytotoxicity. Furthermore, the intrinsic pigmentation of flavonoids often interferes with standard optical density (

This Application Note provides a validated, step-by-step protocol for determining Ombuoside MIC using a Resazurin-based Broth Microdilution assay . This method circumvents colorimetric interference and ensures high sensitivity for both Methicillin-Sensitive (MSSA) and Methicillin-Resistant (MRSA) strains.

Pre-Analytical Considerations (Critical)

Solvent Selection & Toxicity

Ombuoside is poorly soluble in water.[1] While Ethanol is a common solvent, it is highly toxic to S. aureus at concentrations

-

Maximum Final DMSO Concentration:

(v/v) in the well.[1] -

Validation: A "Solvent Control" column is mandatory to prove DMSO is not inhibiting bacterial growth.

Strain Selection

To ensure reproducibility, use reference strains alongside clinical isolates:

-

QC Strain: S. aureus ATCC 29213 (Standard CLSI quality control strain).

-

MRSA Strain: S. aureus ATCC 43300 (If testing resistance modulation).

Indicator Selection

Standard turbidity testing is unreliable due to Ombuoside's potential to precipitate or color the broth.

-

Solution: Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) .

-

Mechanism: Blue (Resazurin, non-fluorescent)

Reduced by viable bacterial reductases

Materials & Reagents

| Component | Specification | Purpose |

| Ombuoside | HPLC Grade ( | Test Agent |

| Muller-Hinton Broth (MHB) | Cation-Adjusted (CAMHB) | Bacterial Growth Medium |

| Resazurin Sodium Salt | Powder | Viability Indicator |

| DMSO | Sterile, Cell Culture Grade | Solvent |

| Positive Control | Vancomycin or Oxacillin | Assay Validation |

| Microplates | 96-well, Polystyrene, Flat bottom | Assay Vessel |

| Inoculum | Cell density standardization |

Experimental Protocol

Phase 1: Stock Solution Preparation

Calculate based on the specific molecular weight of your Ombuoside isomer (approx. MW ~624.5 g/mol ).

-

Weighing: Weigh

of Ombuoside. -

Dissolution: Dissolve in

of-

Note: Sonicate for 30 seconds if dissolution is incomplete.

-

-

Sterility: Pass through a

PTFE syringe filter (Do not use aqueous filters).

Phase 2: Inoculum Preparation

-

Culture: Pick 3-5 distinct colonies of S. aureus from a 24-hour agar plate.

-

Suspension: Suspend in sterile saline (

). -

Adjustment: Adjust turbidity to

McFarland Standard ( -

Dilution: Dilute this suspension

in CAMHB to achieve a starting density of approx.

Phase 3: Microplate Setup (The "Checkerboard" Logic)

The goal is to test Ombuoside concentrations from

-

Broth Fill: Add

of sterile CAMHB to columns 2 through 12. -

Compound Addition: Add

of diluted Ombuoside ( -

Serial Dilution: Transfer

from Column 1 to Column 2. Mix. Repeat until Column 10. Discard-

Column 11: Growth Control (Bacteria + Broth + DMSO vehicle).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add

of the-

Final Volume:

per well. -

Final Bacterial Density:

. -

Final Ombuoside Conc: Halved (e.g., Col 1 is now

).

-

Phase 4: Incubation & Readout

-

Incubation: Seal plate with parafilm to prevent evaporation. Incubate at

for 18–20 hours . -

Resazurin Addition: Add

of -

Secondary Incubation: Incubate for an additional 2–4 hours .

-

Scoring:

-

Blue/Purple: No Growth (Inhibition).

-

Pink: Growth (Viable cells reduced the dye).

-

MIC Definition: The lowest concentration well that remains Blue .[3]

-

Workflow Visualization

The following diagram illustrates the critical path for the Resazurin-Modified Microdilution Assay.

Figure 1: Critical workflow for Resazurin-based MIC determination of lipophilic phytochemicals.

Mechanistic Insight: Why Ombuoside Works

Flavonoids like Ombuoside often exhibit bacteriostatic activity through multiple pathways. Understanding these helps in interpreting "trailing" endpoints (partial inhibition).

Figure 2: Potential antimicrobial mechanisms of Ombuoside against S. aureus, including membrane interaction and enzyme inhibition.

Data Interpretation & Troubleshooting

Interpreting the "Pink/Blue" Shift

-

Clear Blue: Complete inhibition (MIC).

-

Pink: Viable bacteria.[4]

-

Purple/Mauve: Partial inhibition.[5] For strict MIC, this is considered growth . However, in phytochemical screening, this may indicate bacteriostatic activity. Record this as a separate value if necessary.

Troubleshooting Common Failures

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Ombuoside conc. too high for aqueous broth. | Reduce max concentration; ensure DMSO is well-mixed before adding broth. |

| Growth in Sterility Control | Contaminated reagents. | Discard all buffers; filter sterilize Ombuoside stock again. |

| No Growth in Growth Control | DMSO toxicity or dead inoculum. | Check final DMSO % is |

| All Wells Pink | Inactive compound or resistance. | Verify compound integrity. Test at higher concentrations (if solubility permits). |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[6] CLSI. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324. [Link]

-

El-Shenawy, S. M., et al. (2016). Phytochemical and biological studies of Cleome droserifolia (Forssk.)[8] Del. Journal of Pharmaceutical Sciences and Research. (Context: Isolation source of Ombuoside and antimicrobial relevance).

-

Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids.[4][9] International Journal of Antimicrobial Agents, 26(5), 343-356. [Link]

-

Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(08), 711-713. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ispub.com [ispub.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. intertekinform.com [intertekinform.com]

- 7. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

Ombuoside pretreatment incubation time for HEI-OC1 cells

Application Note: Optimized Ombuoside Pretreatment Incubation Time for HEI-OC1 Otoprotection

Executive Summary

Cisplatin-induced ototoxicity remains a critical dose-limiting side effect in oncology, characterized by irreversible hair cell loss in the organ of Corti. Ombuoside, a flavonoid isolated from Gynostemma pentaphyllum, has emerged as a potent otoprotective agent.

This guide defines the optimal pretreatment incubation parameters for Ombuoside in HEI-OC1 (House Ear Institute-Organ of Corti 1) cells. Based on recent comparative efficacy studies, a 2-hour pretreatment window at 30 μM is the critical threshold to maximize mitochondrial preservation and inhibit the intrinsic apoptotic cascade before cisplatin exposure.

Scientific Rationale & Mechanistic Logic

The "Priming" Window (Why 2 Hours?)

The 2-hour pretreatment incubation time is not arbitrary; it represents the kinetic window required for Ombuoside to establish an intracellular antioxidant defense prior to the cisplatin insult.

-

Direct Scavenging: Ombuoside requires cellular uptake to position itself near mitochondria, the primary site of cisplatin-induced Reactive Oxygen Species (ROS) generation.

-

Mitochondrial Stabilization: Pretreatment allows Ombuoside to stabilize the Mitochondrial Membrane Potential (MMP/ΔΨm). If cisplatin is introduced simultaneously or before Ombuoside, the rapid depolarization of the mitochondrial membrane initiates the release of Cytochrome C before the flavonoid can exert its protective effect.

-

Signaling Modulation: The 2-hour window is sufficient to downregulate basal levels of pro-apoptotic factors (Bax) and upregulate anti-apoptotic factors (Bcl-2), shifting the "rheostat" of the cell toward survival.

Dose Optimization (Why 30 μM?)

Dose-response characterization indicates a bell-shaped efficacy curve.

-

< 20 μM: Insufficient to counteract the massive ROS burst induced by 30 μM Cisplatin.

-

30 μM (Optimal): Achieves maximal recovery of cell viability (~84.7%) compared to Cisplatin alone (~52.1%).

-

> 40 μM: Efficacy plateaus or slightly decreases, potentially due to off-target effects or saturation of cellular uptake mechanisms.

Experimental Protocol

Reagents & Materials

-

Cell Line: HEI-OC1 (conditionally immortalized mouse auditory cells).[1][2][3][4]

-

Culture Medium: DMEM (High Glucose) + 10% FBS. Note: Do not use antibiotics (Pen/Strep) during the drug challenge if possible, to avoid synergistic ototoxicity, though standard maintenance often includes them.

-

Ombuoside Stock: Dissolve in DMSO (ensure final culture concentration of DMSO is < 0.1%).

-

Cisplatin Stock: Prepare fresh in sterile saline or PBS (avoid DMSO for cisplatin if possible to prevent ligand exchange, though solubility often dictates DMSO usage; verify solvent compatibility).

Cell Culture Conditions (Critical)

-

Permissive Temperature: 33°C with 10% CO₂.[4][5]

-

Expert Insight: HEI-OC1 cells express a temperature-sensitive SV40 Large T-antigen. They proliferate at 33°C. At 37°C-39°C, the T-antigen degrades, leading to differentiation or senescence. For standard cytotoxicity screening, maintain at 33°C to ensure phenotypic stability and reproducibility.

-

Step-by-Step Workflow

-

Seeding:

-

Seed HEI-OC1 cells in 96-well plates (for viability) or 6-well plates (for Western/Flow Cytometry).

-

Density:

cells/well (96-well).[6] -

Incubation: Overnight (12–16 hours) at 33°C to allow attachment.

-

-

Ombuoside Pretreatment (The Critical Step):

-

Aspirate old medium.

-

Add fresh medium containing 30 μM Ombuoside .

-

Incubate for exactly 2 hours at 33°C.

-

Control Group: Add medium with equivalent DMSO vehicle.

-

-

Cisplatin Challenge:

-

Do not wash out the Ombuoside.

-

Add Cisplatin directly to the wells to achieve a final concentration of 30 μM . (Alternatively, prepare a 2X Cisplatin + 2X Ombuoside mix and add to the existing volume to maintain Ombuoside concentration, but direct addition is common if volumes are small).

-

Co-incubation Time: 24 hours at 33°C.

-

-

Readout:

Data Summary & Expected Results

The following table summarizes the quantitative impact of the 2-hour/30 μM pretreatment protocol on HEI-OC1 viability and apoptosis markers.

| Experimental Condition | Cell Viability (CCK-8) | Apoptosis Rate (Flow Cytometry) | ROS Levels (DCFH-DA) |

| Control | 100% | ~4.9% | Low (Baseline) |

| Cisplatin (30 μM) Only | 52.17% ± 0.38% | High (~40-60%) | High (Significant Increase) |

| Ombuoside (30 μM) + Cisplatin | 84.73% ± 0.33% | Significantly Reduced | Reduced to near-baseline |

| Ombuoside Only | ~100% (Non-toxic) | Low | Low |

Data derived from comparative analysis of Ombuoside efficacy studies [1].

Mechanistic Pathway Visualization

The following diagram illustrates the protective blockade established by Ombuoside pretreatment.[6][8]

Caption: Ombuoside mitigates Cisplatin ototoxicity by scavenging ROS and restoring the Bcl-2/Bax balance, preventing mitochondrial apoptotic failure.

References

-

Wu, X., Peng, X., Zhang, Y., et al. (2024).[8] New application of ombuoside in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway.[6][8][9] Heliyon, 10(19), e39166.

-

Source:

-

-

Kalinec, G. M., Webster, P., Lim, D. J., & Kalinec, F. (2003). A cochlear cell line as an in vitro system for drug ototoxicity screening.[1][3][4][10][11] Audiology & Neurotology, 8(4), 177–189.

-

Source:

-

-

Kalinec, G. M., et al. (2016).[11][12] HEI-OC1 cells as a model for investigating drug cytotoxicity.[1][2][3][4][6][9][10][13][14] Hearing Research, 335, 105-117.

-

Source:

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. IGF-1 Controls Metabolic Homeostasis and Survival in HEI-OC1 Auditory Cells through AKT and mTOR Signaling [mdpi.com]

- 3. Activation of apoptotic pathways in the absence of cell death in an inner-ear immortomouse cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Development and Characterization of a Topically Deliverable Prophylactic Against Oxidative Damage in Cochlear Cells [frontiersin.org]

- 6. New application of ombuoside in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New application of ombuoside in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Combinatorial Approach to Protect Sensory Tissue Against Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HEI-OC1 cells as a model for investigating drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prevention of cisplatin-induced ototoxicity by the inhibition of gap junctional intercellular communication in auditory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Nutraceuticals on Cisplatin-Induced Cytotoxicity in HEI-OC1 Cells | MDPI [mdpi.com]

Application Notes and Protocols for Evaluating the ROS Scavenging Activity of Ombuoside

Introduction: The Dual Role of Reactive Oxygen Species and the Promise of Ombuoside

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role.[1] At physiological concentrations, they are crucial signaling molecules involved in processes like cell signaling and homeostasis.[2][3] However, an overabundance of ROS, often a consequence of environmental stress or pathological conditions, leads to oxidative stress.[3] This state of imbalance can inflict significant damage to vital cellular components such as lipids, proteins, and DNA, and is implicated in a range of diseases including inflammation, cancer, and neurodegenerative disorders.[3][4]

The cellular defense against oxidative stress is multifaceted, involving both enzymatic and non-enzymatic antioxidants that work to neutralize excess ROS.[1][5] Flavonoids, a class of polyphenolic compounds found in plants, are prominent non-enzymatic antioxidants.[6][7] Ombuoside, a flavonol glycoside identified as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside, is one such compound that has demonstrated significant antioxidant potential.[8][9] Specifically, studies have highlighted its capacity for scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl free radicals.[8][10]

These application notes provide detailed protocols for assessing the ROS scavenging activity of ombuoside using both a cell-free (DPPH) and a cell-based (DCFH-DA) assay. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale underpinning the experimental design.

Chemical Profile of Ombuoside

A thorough understanding of the test compound is fundamental to designing a robust assay.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [11] |

| Molecular Formula | C29H34O16 | [11][12] |

| Molecular Weight | 638.6 g/mol | [11] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [9][10] |

Part 1: In Vitro ROS Scavenging Assessment using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely-used, rapid, and straightforward method for evaluating the free radical scavenging activity of a compound.[6]

Principle of the DPPH Assay

The core of the DPPH assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] In its radical form, DPPH is a dark crystalline powder that produces a deep violet solution in methanol or ethanol, with a characteristic absorbance peak around 517 nm.[6][13] When an antioxidant, such as ombuoside, scavenges the DPPH radical, it is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[6] This reduction is accompanied by a color change from violet to a pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[6][14]

Caption: Mechanism of DPPH radical scavenging by ombuoside.

Experimental Protocol

1. Materials and Reagents:

-

Ombuoside (High Purity)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (HPLC grade)

-

Ascorbic acid (for positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

2. Preparation of Solutions:

-

Ombuoside Stock Solution (1 mM): The solubility of ombuoside is a critical factor.[15] Given its solubility in DMSO, a stock solution can be prepared in this solvent.[9][10] However, for the DPPH assay, which is typically conducted in methanol, it is preferable to dissolve ombuoside directly in methanol if possible to avoid potential solvent effects.[16] If solubility in methanol is limited, a concentrated stock in DMSO can be prepared, with the final DMSO concentration in the assay kept below 0.5% to minimize interference.[16]

-

Accurately weigh the required amount of ombuoside and dissolve in methanol to achieve a 1 mM concentration.

-

-

Ombuoside Working Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain final concentrations ranging from, for example, 10 µM to 500 µM. The optimal concentration range may need to be determined empirically.

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[6] This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light.[6]

-

Ascorbic Acid Working Solutions (Positive Control): Prepare a series of dilutions of ascorbic acid in methanol, with a concentration range similar to that of ombuoside.

3. Assay Procedure:

-

In a 96-well microplate, add 50 µL of the various concentrations of ombuoside working solutions to respective wells.

-

To separate wells, add 50 µL of each concentration of the ascorbic acid working solutions.[6]

-

For the blank, add 50 µL of methanol to several wells.

-

To initiate the reaction, add 50 µL of the 0.1 mM DPPH solution to all wells containing the test samples and positive control.[6]

-

Gently mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[6]

-

After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[6]

4. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample (ombuoside or ascorbic acid).

The IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the concentration of ombuoside.

Part 2: Cellular ROS Scavenging Assessment using the DCFH-DA Assay

While cell-free assays like DPPH are excellent for initial screening, a cell-based assay provides a more biologically relevant context by considering factors like cell uptake, metabolism, and localization. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[4][17]

Principle of the DCFH-DA Assay

DCFH-DA is a cell-permeable, non-fluorescent probe.[2][4] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[4][18] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which emits a green fluorescence.[4][17] The intensity of this fluorescence, which can be measured at an excitation/emission wavelength of approximately 485/530 nm, is proportional to the level of intracellular ROS.[4][17][18]

Caption: Principle of the DCFH-DA cellular ROS assay.

Experimental Protocol

1. Materials and Reagents:

-

Ombuoside (High Purity)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

A suitable adherent cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

An agent to induce oxidative stress (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP))

-

N-acetylcysteine (NAC) (for positive control)

-

DMSO (for dissolving compounds)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

2. Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions (37°C, 5% CO2).

-

Seed the cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Allow the cells to adhere overnight.

3. Assay Procedure:

-

Pre-treatment with Ombuoside:

-

Prepare a series of concentrations of ombuoside in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of ombuoside to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., NAC).

-

Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake.

-

-

Loading with DCFH-DA:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.[4]

-

Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM.[4][17]

-

Remove the medium containing ombuoside and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[4]

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add a solution of the oxidative stress-inducing agent (e.g., H2O2 at a final concentration of 100-500 µM) in PBS or serum-free medium to all wells except for the negative control wells (which receive only PBS or medium).

-

Incubate for a suitable period (e.g., 30-60 minutes) at 37°C.

-

-

Fluorescence Measurement:

4. Data Analysis:

The results can be expressed as the percentage reduction of ROS levels compared to the control (cells treated with the oxidative stressor but not ombuoside).

% ROS Reduction = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

Where:

-

Fluorescence_control is the fluorescence of the cells treated with the oxidative stressor.

-

Fluorescence_sample is the fluorescence of the cells pre-treated with ombuoside and then exposed to the oxidative stressor.

Experimental Workflow Visualization

Caption: Comparative workflow of the in vitro and cellular ROS scavenging assays.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from these protocols, the following points are crucial:

-

Positive and Negative Controls: The inclusion of a known antioxidant like ascorbic acid or NAC as a positive control validates that the assay is performing as expected.[6][17] The vehicle and negative controls are essential for establishing baseline readings.

-

Dose-Response Relationship: A clear dose-dependent effect of ombuoside on ROS scavenging provides strong evidence of its antioxidant activity.

-

Replicates: Performing each experiment with multiple technical and biological replicates is essential to ensure the reproducibility and statistical significance of the findings.

-

Solvent Effects: As mentioned, the concentration of solvents like DMSO must be carefully controlled and kept consistent across all samples to avoid influencing the results.[16]

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the ROS scavenging properties of ombuoside. By employing both a cell-free and a cell-based assay, researchers can gain a more complete understanding of its antioxidant potential, from its direct chemical reactivity with free radicals to its efficacy within a biological system. This information is invaluable for the further development of ombuoside as a potential therapeutic agent in conditions associated with oxidative stress.

References

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]

-

DCF-DA Assay Protocol. (2021). MDPI. [Link]

-

Isolation, Identification and Antimicrobial Activity of Ombuoside from Stevia triflora. (2025, August 6). ResearchGate. [Link]

-

Ombuoside | CAS:20188-85-6 | Flavonoids. BioCrick. [Link]

-

ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo biolaboratories. [Link]

-

Ombuoside | C29H34O16 | CID 10100634. PubChem. [Link]

-

Ombuin 3-glucoside | C23H24O12 | CID 91884986. PubChem. [Link]

-

ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Ombuoside (C29H34O16). PubChemLite. [Link]

-

Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. (2012, January 26). USDA ARS. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

-

ABTS Radical Scavenging Assay Method. Scribd. [Link]

-

DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. (2023, July 26). MDPI. [Link]

-

Scavenging of DPPH radical (free radical) by a flavonoid (free radical scavenger). ResearchGate. [Link]

-

Production, Signaling, and Scavenging Mechanisms of Reactive Oxygen Species in Fruit–Pathogen Interactions - PMC. National Center for Biotechnology Information. [Link]

-

Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC. (2023, November 30). National Center for Biotechnology Information. [Link]

-

Reactive Oxygen Species, Oxidative stress and ROS scavenging system in plants. Journal of Chemical and Pharmaceutical Research. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays - PMC. National Center for Biotechnology Information. [Link]

-

In Vitro Solubility Assays in Drug Discovery. (2025, August 7). ResearchGate. [Link]

-

The Interplay of Oxidative Stress and ROS Scavenging: Antioxidants as a Therapeutic Potential in Sepsis - PMC. National Center for Biotechnology Information. [Link]

-

Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. (2024, October 5). MDPI. [Link]

-

Reactive Oxygen Species in Macrophages. (2021, May 10). Encyclopedia.pub. [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. National Center for Biotechnology Information. [Link]

-

Antimicrobial and Antioxidant Activities and Phenolic Profile of Eucalyptus globulus Labill. and Corymbia ficifolia (F. Muell.) K.D. Hill & L.A.S. Johnson Leaves. (2015, March 16). MDPI. [Link]

-

Evaluation of Antioxidant and Antibacterial Activities of Aqueous, Methanolic and Alkaloid Extracts from Mitragyna Speciosa (Rubiaceae Family) Leaves - PMC. National Center for Biotechnology Information. [Link]

-

DETERMINATION OF ANTIOXIDANT ACTIVITIES OF BUAS-BUAS LEAVES (Premna serratifolia L.) USING. (2016, July 28). Neliti. [Link]

Sources

- 1. Production, Signaling, and Scavenging Mechanisms of Reactive Oxygen Species in Fruit–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arigobio.com [arigobio.com]

- 3. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biocrick.com [biocrick.com]

- 10. Ombuoside | Antibacterial | TargetMol [targetmol.com]

- 11. Ombuoside | C29H34O16 | CID 10100634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - Ombuoside (C29H34O16) [pubchemlite.lcsb.uni.lu]

- 13. ars.usda.gov [ars.usda.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. doc.abcam.com [doc.abcam.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Batch-to-Batch Variation in Ombuoside Purity

Welcome to the technical support center for Ombuoside production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variation in Ombuoside purity. Achieving consistent purity is paramount for reliable downstream applications, from preclinical research to formulation development. This document provides in-depth, experience-based insights and actionable protocols to help you standardize your processes and ensure the highest quality final product.

Troubleshooting Guide: A Proactive Approach to Purity

Batch-to-batch inconsistency is a frequent challenge in natural product chemistry, often stemming from a cascade of subtle variations throughout the workflow.[1][2] This section addresses common issues in a question-and-answer format, focusing on the root causes and providing scientifically grounded solutions.

Raw Material Sourcing and Handling

Question: We're observing significant differences in the purity of our final Ombuoside batches, even before we begin extraction. Where should we start investigating?

Answer: The investigation should always begin with your raw botanical material. The natural variability of phytochemicals in plants is a primary driver of inconsistency.[1] Ombuoside is found in plants like Gynostemma pentaphyllum and Stevia triflora.[3][4] The quality and chemical profile of these raw materials are influenced by numerous factors.[2]

Key Troubleshooting Steps:

-

Genetic Verification: Ensure the plant species is correctly identified and that there is no adulteration with other species.

-

Geographic Origin and Harvest Time: The climate, soil conditions, and time of harvest can dramatically alter the concentration of secondary metabolites like Ombuoside.[1][5] Document and standardize these parameters as much as possible.

-

Post-Harvest Handling: How the plant material is dried and stored is critical. Improper conditions can lead to enzymatic or microbial degradation of the target compound. Store dried, powdered material in a cool, dark, and dry place to prevent degradation.

Extraction Phase

Question: Our crude extracts show varying Ombuoside concentrations from batch to batch. How can we standardize our extraction protocol?

Answer: The extraction process is a critical control point. The choice of solvent, temperature, and duration directly impacts which compounds are solubilized from the plant matrix.[6]

Key Troubleshooting Steps:

-

Solvent Selection and Consistency: The polarity of the extraction solvent is crucial. Methanol and ethanol are commonly used for flavonoid glycosides.[7][8] Ensure the same grade and supplier of solvent is used for each batch to avoid variations in water content or impurities.

-

Solid-to-Liquid Ratio: A consistent ratio of plant material to solvent volume is essential for reproducible extraction efficiency.[3]

-

Extraction Method and Parameters: Whether using maceration, Soxhlet, ultrasound-assisted, or microwave-assisted extraction, the parameters must be tightly controlled.[3][6] For example, in ultrasound-assisted extraction, frequency, time, and temperature must be identical for every batch to ensure consistent results.[6]

Purification and Chromatography

Question: We are struggling with inconsistent purity in our final product after chromatographic purification. What are the likely culprits?

Answer: Chromatographic purification is where minor upstream variations can become magnified. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis, but it requires meticulous attention to detail.[9][10]

Key Troubleshooting Steps:

-

Stationary Phase (Column) Consistency: Use columns from the same batch and supplier whenever possible. Even minor differences in packing or particle size can alter separation performance. Dedicate a specific column for Ombuoside purification to avoid cross-contamination.

-

Mobile Phase Preparation: The composition of the mobile phase must be precise. Use an analytical balance for solid components and volumetric flasks for liquids. Ensure the pH is consistent, as small shifts can alter the retention time and peak shape of ionizable compounds.[11]

-

Sample Load and Concentration: Overloading the column is a common cause of poor separation and reduced purity. Determine the optimal loading capacity for your column and do not exceed it. Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column.

-

Fraction Collection: The timing of fraction collection is critical. If relying on retention time, be aware that it can shift slightly between runs. Using a peak-based fraction collector can improve reproducibility.

Stability and Storage

Question: We've noticed a decrease in the purity of our stored Ombuoside batches over time. What could be causing this degradation?

Answer: Ombuoside, like many flavonoids, can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[12][13] Proper storage is essential to maintain purity.

Key Troubleshooting Steps:

-

Storage Conditions: Store pure Ombuoside at low temperatures (e.g., -20°C), protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.[14]

-

Solvent for Storage: If stored in solution, the choice of solvent is important. Aprotic solvents are generally preferred over protic solvents which can participate in hydrolysis. Ensure the solvent is of high purity and free of contaminants that could catalyze degradation.

-

pH Stability: The stability of flavonoids can be pH-dependent. Determine the optimal pH for Ombuoside stability in solution and buffer accordingly if necessary.[15]

Visualizing the Process: Key Control Points

To effectively manage batch-to-batch variation, it's crucial to identify the critical control points throughout the entire workflow.

Caption: Workflow for Ombuoside production highlighting critical control points for minimizing batch-to-batch variation.

Root Cause Analysis of Purity Variation

The Ishikawa (fishbone) diagram below illustrates the potential sources of variation that can impact the final purity of Ombuoside.

Caption: Ishikawa diagram detailing potential root causes of batch-to-batch variation in Ombuoside purity.

Key Experimental Protocols

Standardized HPLC Method for Purity Assessment

A validated analytical HPLC method is essential for accurately determining the purity of Ombuoside.[11][16] This protocol provides a starting point for developing a robust in-house method.

Objective: To quantify the purity of an Ombuoside sample and identify any impurities.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Ombuoside reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Standard Preparation:

-

Accurately weigh approximately 1.0 mg of Ombuoside reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

-

Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 1.0 mg of the Ombuoside batch sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the 50:50 mobile phase mixture.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 20 25 70 30 90 35 90 36 20 | 45 | 20 |

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the sample preparation.

-

The purity is calculated based on the area of the main Ombuoside peak relative to the total area of all peaks in the chromatogram.[17]

-

Data Summary: Impact of Extraction Parameters

The following table illustrates how variations in extraction parameters can influence the final purity of Ombuoside. These are representative data to emphasize the importance of process control.

| Batch ID | Extraction Time (hours) | Extraction Temperature (°C) | Solvent Composition (Ethanol:Water) | Crude Yield (%) | Final Purity (%) |

| OMB-01 | 2 | 50 | 70:30 | 12.5 | 95.2 |

| OMB-02 | 4 | 60 | 80:20 | 15.1 | 98.1 |

| OMB-03 | 2 | 70 | 80:20 | 14.8 | 94.5 |

| OMB-04 | 4 | 60 | 70:30 | 13.9 | 97.6 |

Data are hypothetical for illustrative purposes.

Analysis: Batch OMB-02, with optimized parameters, shows the highest crude yield and final purity. This demonstrates the sensitivity of the outcome to procedural variables and underscores the need for standardization.[18]

Frequently Asked Questions (FAQs)

Q1: Can I use a different HPLC column than the one specified? A1: Yes, but method re-validation is crucial. Different C18 columns can have different selectivities. You must verify that the new column provides adequate resolution between Ombuoside and any potential impurities.[17]

Q2: How often should I calibrate my HPLC system? A2: For GMP or regulated environments, calibration should follow a strict schedule. For research purposes, it's good practice to run a system suitability test (e.g., injecting a standard to check retention time, peak area, and tailing factor) before each batch of analysis to ensure consistent performance.

Q3: My crude extract is a complex mixture. Should I perform a pre-purification step? A3: Absolutely. For very complex extracts, a pre-purification step like liquid-liquid extraction or solid-phase extraction (SPE) can remove major classes of interfering compounds. This will improve the efficiency and lifespan of your preparative HPLC column.

Q4: What is the most common degradation product of Ombuoside I should look for? A4: The most likely degradation pathway for a flavonoid glycoside like Ombuoside is the hydrolysis of the glycosidic bond, which would yield the aglycone (Ombuin) and the sugar moiety (rutinose).[12] Your analytical method should be able to resolve the parent compound from its potential aglycone.

References

- Jiang, W., Shan, H., Song, J., & Lü, H. (2016).

-

Batch Variation: Why Your Natural Skincare Product Isn't Always The Same. (2024). bamptonhouse.co.uk. [Link]

-

National Center for Biotechnology Information. (n.d.). Ombuoside. PubChem. [Link]

-

Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. sartorius.com. [Link]

-

Wang, Y., et al. (2016). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Frontiers in Pharmacology. [Link]

-

Gilson. (n.d.). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. gilson.com. [Link]

-

Natural Health Science Foundation. (n.d.). Batch to Batch Consistency. nhsf.org.au. [Link]

-

Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. moravek.com. [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. jphas.org. [Link]

-

Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. veeprho.com. [Link]

-

GenScript. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. genscript.com. [Link]

-

Marchei, E., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology. [Link]

-

Atanasova, A., et al. (2022). UNDERSTANDING AND EVALUATION OF DIFFERENT DEGRADATION PATHWAYS AND STABILITY OF DRUG PRODUCT WITH ACTIVE SUBSTANCE PRONE TO CHEM. 7th Congress of Pharmacy. [Link]

-

Request PDF. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. researchgate.net. [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. pharmacy180.com. [Link]

-

Zhang, Q-W., Lin, L-G., & Ye, W-C. (2018). Extraction process and antioxidant and antimicrobial activities of total flavonoids from Broussonetia papyrifera leaves. BMC Chemistry. [Link]

-

Journal of Applied and Natural Science. (n.d.). Isolation and purification of stevioside from stevia leaves. aspbs.com. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. jocpr.com. [Link]

-

Journal of Chromatographic Science. (n.d.). Extraction, Purification and Analysis of Sweet Compounds in Stevia rebaudiana Bertoni using Chromatographic Techniques. academic.oup.com. [Link]

-

ResearchGate. (2022). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. researchgate.net. [Link]

-

SlideShare. (n.d.). stability drug degradation pathways.pptx. slideshare.net. [Link]

-

Al-zereini, W. A., et al. (2023). Chemical Composition, Antioxidant, Antibacterial, and Antibiofilm Activities of Backhousia citriodora Essential Oil. Molecules. [Link]

Sources

- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]

- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]